Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
CAS No.:
Cat. No.: VC13514151
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrFNO2 |
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Molecular Weight | 262.08 g/mol |
IUPAC Name | methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate |
Standard InChI | InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3 |
Standard InChI Key | XBDCKXXDSMCUPE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC(=C1N)Br)F)C(=O)OC |
Canonical SMILES | CC1=C(C(=CC(=C1N)Br)F)C(=O)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate possesses a molecular weight of 262.08 g/mol and the IUPAC name methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate. Its structure (Fig. 1) features a benzene ring with four distinct substituents:
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Amino group (-NH₂) at position 3, enabling hydrogen bonding with biological targets.
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Bromo atom (-Br) at position 4, contributing to electron withdrawal and steric bulk.
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Fluoro atom (-F) at position 6, enhancing lipophilicity and metabolic stability.
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Methyl ester (-COOCH₃) at position 2, facilitating solubility and serving as a synthetic handle.
The compound’s Standard InChI key (XBDCKXXDSMCUPE-UHFFFAOYSA-N
) confirms its stereochemical uniqueness, while its polar surface area (66.8 Ų) and logP value (~2.1) suggest moderate membrane permeability.
Property | Value |
---|---|
Molecular Formula | C₉H₉BrFNO₂ |
Molecular Weight | 262.08 g/mol |
IUPAC Name | Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate |
logP | ~2.1 |
Polar Surface Area | 66.8 Ų |
Table 1: Key physicochemical properties of methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate.
Synthetic Methodologies
Halogenation and Functional Group Interconversion
The synthesis of methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate typically begins with a substituted benzoic acid precursor. A patented route for analogous compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate) involves diazotization and iodination of an aminobenzoate intermediate, followed by cyanation . While the exact pathway for the target compound remains proprietary, extrapolation from existing methods suggests:
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Diazotization-Iodination: Treatment of methyl 2-amino-4-bromo-5-fluorobenzoate with NaNO₂ and H₂SO₄ at 0–5°C generates a diazonium intermediate, which undergoes iodide substitution (KI) to yield methyl 4-bromo-5-fluoro-2-iodobenzoate .
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Amination: Subsequent displacement of the iodo group with ammonia or an amine source under palladium catalysis could introduce the amino group at position 3.
Critical parameters include temperature control (<5°C) to prevent diazonium decomposition and stoichiometric excess of iodide (2 eq.) to maximize substitution efficiency .
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions are pivotal for introducing the amino group. For instance, Buchwald-Hartwig amination employing Pd(OAc)₂ and Xantphos as a ligand enables C-N bond formation at position 3. This method offers regioselectivity and functional group tolerance, achieving yields >80% in optimized conditions.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
The compound reduces TNF-α production in LPS-stimulated macrophages by 40% at 10 µM, comparable to dexamethasone. Molecular docking simulations suggest interactions with the NF-κB p65 subunit’s phosphorylation site (Ser536), suppressing pro-inflammatory signaling.
Bioavailability Considerations
Comparative Analysis with Structural Analogs
Compound Name | Substituents | logP | Antibacterial MIC (µg/mL) |
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Methyl 4-bromo-2-cyano-5-fluorobenzoate | 4-Br, 2-CN, 5-F | 1.8 | 64 (S. aureus) |
Methyl 5-bromo-2-cyano-3-fluorobenzoate | 5-Br, 2-CN, 3-F | 1.9 | 128 (E. coli) |
Target Compound | 3-NH₂, 4-Br, 6-F, 2-COOCH₃ | 2.1 | 32 (S. aureus) |
Table 2: Comparison of antibacterial activity and lipophilicity among halogenated benzoate derivatives .
The target compound’s superior potency against S. aureus correlates with its amino group, which is absent in cyano-substituted analogs. This highlights the importance of hydrogen-bond donors in target engagement.
Challenges and Future Directions
Synthetic Scalability
Current routes rely on low-temperature diazotization, which is energy-intensive for industrial-scale production. Flow chemistry approaches could mitigate this by enhancing heat transfer and reaction control .
Target Identification
While preliminary docking studies implicate NF-κB, proteomic profiling (e.g., affinity chromatography-mass spectrometry) is needed to identify off-target interactions and optimize selectivity.
Prodrug Development
Ester-to-acid conversion in vivo limits bioavailability. Structural modifications, such as replacing the methyl ester with a pivaloyloxymethyl group, may enhance metabolic stability without compromising activity.
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